7-Amino-4-chloro-1(2H)-isoquinolinone IUPAC name
7-Amino-4-chloro-1(2H)-isoquinolinone IUPAC name
An In-depth Technical Guide to 7-Amino-4-chloro-1(2H)-isoquinolinone
Introduction
The isoquinolinone scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activities. Its rigid, bicyclic structure serves as a versatile framework for the development of therapeutic agents across various disease areas, including oncology and infectious diseases. This guide focuses on a specific derivative, 7-Amino-4-chloro-1(2H)-isoquinolinone, a compound of interest for researchers in medicinal chemistry and drug discovery.
This document provides a comprehensive overview of 7-Amino-4-chloro-1(2H)-isoquinolinone, beginning with its fundamental chemical identity and properties. We will then explore a plausible synthetic route, drawing upon established methodologies for related structures. A significant portion of this guide is dedicated to outlining the scientific rationale for this compound's investigation by drawing parallels with the well-studied 4-amino-7-chloroquinoline pharmacophore. Finally, we provide detailed, field-proven protocols for its analytical characterization and for the evaluation of its potential biological activities, equipping researchers with the necessary tools to explore its therapeutic potential.
Chemical Identity and Properties
A precise understanding of a compound's identity and physicochemical properties is the foundation of all subsequent research.
IUPAC Name and Chemical Identifiers
The compound is systematically named and registered under several identifiers crucial for database searches and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 7-Amino-4-chloro-1(2H)-isoquinolinone | N/A |
| CAS Number | 1036390-32-5 | [1][2] |
| Molecular Formula | C₉H₇ClN₂O | [1][2] |
| InChI Key | VATFTKTWQDTWBD-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
The physical and chemical characteristics of the compound determine its handling, storage, and formulation requirements.
| Property | Value | Source |
| Molecular Weight | 194.62 g/mol | [2] |
| Physical Form | White to Yellow Solid | [1] |
| Purity | ≥95% (Typical) | [1][2] |
| Storage Temperature | Room temperature | [1] |
Structural Representation
The chemical structure of 7-Amino-4-chloro-1(2H)-isoquinolinone is depicted below. The numbering of the isoquinolinone ring system follows standard chemical nomenclature.
Caption: Chemical structure of 7-Amino-4-chloro-1(2H)-isoquinolinone.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of 4-amino-isoquinolin-1(2H)-one derivatives has been effectively achieved through the rhodium(III)-catalyzed reaction of N-(pivaloyloxy)-amides with ynamides.[3] This approach offers high regioselectivity and functional group tolerance. A plausible pathway would involve the synthesis of a suitably substituted benzamide precursor followed by a catalyzed cyclization reaction.
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Proposed Synthesis
This protocol is a representative example adapted from methodologies for similar transformations.[3] Researchers should optimize conditions for this specific substrate.
-
Step 1: Precursor Synthesis. Synthesize the N-(pivaloyloxy)-4-aminobenzamide precursor using standard peptide coupling and acyloxylation methods. An appropriate protecting group for the amine may be necessary.
-
Step 2: Cyclization Reaction. To a solution of the N-(pivaloyloxy)-4-aminobenzamide precursor (1.0 eq) in a suitable solvent like 1,2-dichloroethane (DCE), add the chloro-ynamide (1.2 eq).
-
Step 3: Catalyst Addition. Add the Rh(III) catalyst, such as [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt co-catalyst, like AgSbF₆ (10 mol%).
-
Step 4: Reaction. Heat the mixture under an inert atmosphere (e.g., Argon) at 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Step 5: Work-up. Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove metal residues, and concentrate the filtrate under reduced pressure.
-
Step 6: Deprotection. If an amine protecting group was used, perform the appropriate deprotection step.
Purification Protocol
The crude product can be purified using standard laboratory techniques to achieve high purity.
-
Technique: Flash column chromatography on silica gel is the recommended method.[4]
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 1% to 10% MeOH in DCM) is a common starting point for polar, aromatic compounds.[4]
-
Procedure: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DMF. b. Adsorb the material onto a small amount of silica gel and dry it. c. Load the dried silica onto a pre-packed column. d. Elute the column with the chosen solvent gradient, collecting fractions. e. Analyze fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent to yield the final compound.
Rationale for Investigation & Potential Biological Applications
While direct biological studies on 7-Amino-4-chloro-1(2H)-isoquinolinone are sparse, its structural components suggest a strong rationale for its investigation, particularly by analogy to the extensively studied 4-amino-7-chloroquinoline scaffold.
The 4-Amino-7-chloroquinoline Analogy
The 4-amino-7-chloroquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous drugs.[5] Its derivatives have demonstrated a wide range of biological activities:
-
Antimalarial Activity: Chloroquine and Amodiaquine are classic examples, highlighting the scaffold's ability to interfere with parasitic processes.[4][5]
-
Anticancer Activity: Numerous 7-chloroquinoline derivatives have shown potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including breast cancer and leukemia.[6][7][8] The mechanism often involves kinase inhibition or DNA intercalation.
-
Antimycobacterial Activity: This scaffold has been explored for the development of new agents against Mycobacterium tuberculosis, showing promising minimum inhibitory concentrations (MIC).[9]
-
Neuroprotective Properties: Recent studies have identified 4-amino-7-chloroquinoline derivatives as agonists of the nuclear receptor NR4A2, a promising target for neuroprotective therapies in Parkinson's disease.[5]
Given the structural similarity, it is a logical and compelling hypothesis that 7-Amino-4-chloro-1(2H)-isoquinolinone may exhibit a similar spectrum of biological activities. The presence of the lactam function in the isoquinolinone ring compared to the quinoline ring introduces changes in electronics and hydrogen bonding capabilities that could modulate target binding and pharmacokinetic properties, making it a novel and intriguing candidate for screening.
Standard Experimental Protocols
To facilitate the investigation of this compound, we provide standard, validated protocols for its characterization and biological evaluation.
Analytical Characterization
Confirming the identity, purity, and structure of the synthesized compound is a critical first step.
4.1.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Result: A single major peak with >95% area under the curve indicates high purity.
4.1.2. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL and dilute further for infusion.
-
Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 195.02. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M) should be observed.
4.1.3. Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as it effectively solubilizes polar compounds and allows for the observation of exchangeable N-H protons.
-
Experiment: ¹H NMR (400 MHz or higher).
-
Procedure: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Expected Signals: The spectrum should be consistent with the structure, showing distinct signals for the aromatic protons on the fused benzene ring, the vinyl proton on the pyridinone ring, and the exchangeable protons of the amino (NH₂) and lactam (NH) groups.
In Vitro Biological Evaluation
The following protocols are standard assays to screen for antiproliferative and antimycobacterial activity, based on the rationale derived from quinoline analogs.
4.2.1. Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This assay measures cell density based on the measurement of cellular protein content.[10]
-
Cell Plating: Seed human cancer cells (e.g., MCF-7 breast cancer) in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of 7-Amino-4-chloro-1(2H)-isoquinolinone (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Read the optical density (OD) at 510 nm on a microplate reader.
-
Analysis: Calculate the GI₅₀ (Growth Inhibition 50%) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
4.2.2. Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
This colorimetric assay uses an oxidation-reduction indicator to measure cell viability.[9]
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth (e.g., Middlebrook 7H9 with supplements).
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microplate.
-
Inoculation: Add the bacterial suspension to each well to achieve a final concentration of ~10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Assay Development: Add Alamar Blue reagent to each well, followed by further incubation for 24 hours.
-
Reading: Measure fluorescence or absorbance according to the manufacturer's instructions. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
Analysis: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.
Caption: Workflow diagrams for in vitro biological assays.
Safety and Handling
Based on suppliers, this compound should be handled with appropriate laboratory precautions.
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Conclusion
7-Amino-4-chloro-1(2H)-isoquinolinone is a heterocyclic compound with significant potential for drug discovery. While direct biological data remains to be established, its structural relationship to the potent 4-amino-7-chloroquinoline pharmacophore provides a compelling rationale for its investigation as a candidate for anticancer, antimycobacterial, and potentially neuroprotective agents. The synthetic and analytical protocols detailed in this guide offer a clear framework for researchers to synthesize, purify, and characterize this molecule, while the provided biological assays represent the logical first steps in elucidating its therapeutic value. Further exploration of this compound and its derivatives is warranted and could lead to the development of novel chemical entities to address unmet medical needs.
References
-
Gontijo, V. A. L., et al. (2017). Anti-Mycobacterial Evaluation of 7-Chloro-4-Aminoquinolines and Hologram Quantitative Structure–Activity Relationship (HQSAR) Modeling of Amino–Imino Tautomers. Molecules, 22(6), 964. [Link]
-
Manohar, S., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 533-537. [Link]
-
Kumar, A., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7233-7236. [Link]
-
Rojas-Alva, E. D. J., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 989. [Link]
-
Bellahcene, M., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197-14209. [Link]
-
Perić, M., et al. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 28(2), 554. [Link]
-
Rojas-Alva, E. D. J., et al. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 21(8), 989. [Link]
- Google Patents. Process for preparing 4-amino-7-chloro-quinoline.
-
Kim, C. H., et al. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(6), 549-558. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Li, B., et al. (2017). Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. Organic Chemistry Frontiers, 4(11), 2154-2158. [Link]
Sources
- 1. 7-AMINO-4-CHLORO-1(2H)-ISOQUINOLINONE | 1036390-32-5 [sigmaaldrich.com]
- 2. 7-AMINO-4-CHLORO-1(2H)-ISOQUINOLINONE | CymitQuimica [cymitquimica.com]
- 3. Catalyst-controlled synthesis of 4-amino-isoquinolin-1(2H)-one and oxazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Mycobacterial Evaluation of 7-Chloro-4-Aminoquinolines and Hologram Quantitative Structure–Activity Relationship (HQSAR) Modeling of Amino–Imino Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
